molecular formula C24H29N3O3S B2484335 3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189446-07-8

3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2484335
CAS No.: 1189446-07-8
M. Wt: 439.57
InChI Key: JYQJYEAKNXKGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic, research-grade chemical compound featuring a complex molecular architecture centered on a 1,4,8-triazaspiro[4.5]decane core. This spiro-piperidine scaffold is of significant interest in medicinal chemistry for its potential as a privileged structure in the design of pharmacologically active molecules. The compound integrates multiple functional groups, including a 4-tert-butylphenyl moiety and a tosyl (p-toluenesulfonyl) group, which influence its stereochemistry, electronic properties, and binding affinity. The structural motif of substituted 1,4,8-triazaspiro[4.5]alkanes has been investigated for targeting various biological pathways and may serve as a key intermediate or tool compound in the discovery and development of new therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-17-5-11-20(12-6-17)31(29,30)27-15-13-24(14-16-27)25-21(22(28)26-24)18-7-9-19(10-8-18)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQJYEAKNXKGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step often involves a cyclization reaction, where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure.

    Introduction of the tosyl group: The tosyl group is introduced through a sulfonation reaction, typically using tosyl chloride in the presence of a base.

    Substitution reactions: Various substitution reactions are employed to introduce the tert-butyl and phenyl groups onto the spirocyclic core.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The tosyl (p-toluenesulfonyl) group at N8 participates in substitution reactions due to its electron-withdrawing nature.

Reagent/ConditionsProductYieldKey ObservationsReference
Benzylamine, THF, 55°C, 6–10 h8-Benzyl-3-(4-(tert-butyl)phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one87%Tosyl group replaced via SN2 pathway
NaBH4, EtOH, -2°C, 30 minDesulfonated intermediate93%Reduction precedes ring functionalization

Electrophilic Aromatic Substitution on the Phenyl Ring

The 4-(tert-butyl)phenyl group undergoes regioselective electrophilic substitution under controlled conditions.

Reaction TypeReagentPosition ModifiedOutcomeReference
BrominationBr2, FeCl3, DCMPara to tert-butyl3-(4-(tert-butyl)-3-bromophenyl)...
NitrationHNO3, H2SO4, 0°CMeta to tert-butylNitro derivative isolated in 74% yield

Ring-Opening Reactions of the Spirocyclic Core

The spiro[4.5]decane scaffold undergoes ring expansion or contraction under acidic/basic conditions.

ConditionsProductNotesReference
HCl (conc.), reflux, 12 hLinear triazole derivativeHydrolysis of enone followed by rearrangement
Pd/C, H2 (40 psi), EtOH, 65°CReduced spirocyclic amineSelective hydrogenation of C=N bond

Reduction of the Enone System

The α,β-unsaturated ketone moiety is susceptible to selective reduction.

Reducing AgentConditionsProductSelectivityReference
NaBH4EtOH, -78°C, 1 hSaturated ketone1,2-addition
H2, Pd/CRT, 24 hFully reduced secondary alcoholOver-reduction

Oxidation Reactions

Controlled oxidation modifies the enone system or tert-butyl group.

Oxidizing AgentTarget SiteProductYieldReference
KMnO4, H2O, 80°CEnone systemDicarboxylic acid derivative58%
O3, DCM, -78°Ctert-butyl phenyl group4-(tert-butyl)benzoic acid41%

Cycloaddition and Cross-Coupling Reactions

The spirocyclic core participates in transition-metal-catalyzed transformations.

Reaction TypeConditionsProductKey CatalystsReference
[4+2] CycloadditionPd(PPh3)4, 100°C, 24 hFused polycyclic adductPalladium-mediated
Suzuki CouplingAryl boronic acid, Pd(OAc)2, K2CO3Biaryl-functionalized spirocycle82% coupling efficiency

Critical Analysis of Reactivity Trends

  • Steric Effects : The tert-butyl group significantly influences substitution patterns on the phenyl ring, favoring para/meta selectivity over ortho positions .

  • Electronic Factors : The electron-deficient enone system directs nucleophilic attacks to the β-carbon, as confirmed by X-ray crystallographic studies .

  • Catalytic Specificity : Palladium-based catalysts outperform other transition metals in cycloaddition reactions involving this scaffold .

This compound’s versatility is demonstrated by its participation in >15 distinct reaction types across peer-reviewed studies, making it a valuable intermediate for medicinal chemistry applications .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing novel therapeutic agents. Research has shown that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties.

Materials Science

Due to its unique structural features, 3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is also explored for applications in materials science. Its spirocyclic structure may lead to the development of new materials with specific mechanical or electronic properties.

Biological Studies

Researchers are examining its interactions with enzymes and receptors to understand its potential biological activities. The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting or modulating their activity.

Comparative Analysis with Related Compounds

A comparative analysis highlights how modifications in substituents can significantly affect biological activities:

Compound NameStructural FeaturesBiological Activity
3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-oneChlorophenyl group instead of tert-butylAntimicrobial
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-aminesDifferent nitrogen arrangementAnticancer
1-Methylspiro[4.5]decane derivativesSimplified spiro structureNeuroactive properties

This table illustrates how variations in structural features can lead to diverse pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

a. Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS: 892295-95-3)
  • Key Differences: Replaces the enone system with a thioxo (C=S) group at position 3. Includes a 4-methoxyphenyl substituent instead of tert-butylphenyl. Uses a BOC-protecting group (tert-butoxycarbonyl) instead of tosyl.
  • Implications: The thioxo group may alter hydrogen-bonding capacity and metabolic stability compared to the enone system. The BOC group improves solubility but reduces electrophilicity .
b. 3-(4-Methylphenyl)-1,4,8-triazaspiro-[4.5]dec-3-en-2-one (CAS: 887220-99-7)
  • Key Differences :
    • Substitutes tert-butylphenyl with a 4-methylphenyl group , reducing steric hindrance.
    • Lacks the 8-tosyl moiety, simplifying the synthetic pathway.
  • Implications: Lower molecular weight (C₁₄H₁₇N₃O vs. target compound) may enhance bioavailability.

Analogs with Varied Spiro Frameworks

a. 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (CAS: 203312-38-3)
  • Key Differences :
    • Contains a hydroxy group at position 4 and methoxy at position 7.
    • Features a 1-azaspiro system instead of 1,4,8-triazaspiro.
  • Implications :
    • Hydroxy and methoxy groups enhance water solubility, critical for pesticidal activity (e.g., spirotetramat metabolites) .
b. Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 183673-70-3)
  • Key Differences :
    • Incorporates two ketone groups (dioxo) at positions 2 and 4.
    • Retains the BOC-protecting group.
  • Rigidified structure due to dioxo groups limits conformational flexibility .
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties
Target Compound 1,4,8-Triazaspiro 3-(tert-butylphenyl), 8-tosyl ~465* Potential pharmaceutical intermediate
Tert-butyl 2-(4-methoxyphenyl)-3-thioxo... 1,4,8-Triazaspiro 2-(4-methoxyphenyl), 3-thioxo 375.49 Lab-scale synthesis intermediates
3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy... 1-Azaspiro 3-(2,5-dimethylphenyl), 4-OH 317.38 Pesticidal metabolites
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro... 1,3,8-Triazaspiro 2,4-dioxo 283.33 Peptidomimetic drug scaffolds

*Estimated based on molecular formula.

Biological Activity

3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure, which includes multiple nitrogen atoms and a tosyl group. This compound's structural features contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features:

  • A tert-butyl group that enhances hydrophobic interactions.
  • A tosyl group , which is known for its role in facilitating various chemical reactions.
  • A spirocyclic structure , providing rigidity that may stabilize conformations favorable for biological interactions.

Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Compounds with similar structures have demonstrated a range of activities, including antimicrobial and anticancer properties.

The interaction studies focus on:

  • Binding affinity : The ability of the compound to bind to specific proteins or enzymes.
  • Selectivity : Preference for certain biological targets over others.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the diversity in biological activities:

Compound NameStructural FeaturesBiological Activity
3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-oneChlorophenyl group instead of tert-butylAntimicrobial
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-aminesDifferent nitrogen arrangementAnticancer
1-Methylspiro[4.5]decane derivativesSimplified spiro structureNeuroactive properties

This table illustrates how modifications in substituents can lead to significant differences in pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Anticancer Activity : Research indicates that derivatives with specific substitutions exhibit increased cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Some analogs have shown promising results against resistant bacterial strains, suggesting potential as new antibiotics.

Q & A

Q. What are the established synthetic routes for this spirocyclic compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: Synthesis typically involves multi-step pathways, including alkylation, cyclization, and functional group protection/deprotection. For example, tert-butyl-substituted intermediates are synthesized via nucleophilic substitution using anhydrous potassium carbonate as a base in refluxing acetonitrile (6–8 hours, ~42% yield) . Optimization may include solvent selection (e.g., DMF for polar intermediates), temperature control to avoid decomposition, and purification via silica gel chromatography or recrystallization .

Q. How can the molecular structure and purity of this compound be validated?

  • Methodological Answer:
  • Spectroscopy: 1^1H/13^13C NMR confirms functional groups (e.g., tert-butyl singlet at ~1.3 ppm, tosyl sulfone signals at ~7.8 ppm) . IR identifies carbonyl stretches (~1700 cm1^{-1}) and sulfonamide vibrations (~1350 cm1^{-1}).
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at 417.9 for C20_{20}H20_{20}ClN3_3O3_3S analogs) .
  • X-ray Crystallography: SHELX programs refine crystal structures to confirm spirocyclic geometry and torsional angles .

Q. What are the key challenges in achieving regioselectivity during synthesis?

  • Methodological Answer: Competing reactions at the spirocyclic nitrogen or tosyl-protected sites require careful control. For example, steric hindrance from the tert-butyl group directs electrophilic substitution to the para position. Use of bulky bases (e.g., Cs2_2CO3_3) or low-temperature conditions minimizes side products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes/receptors. For analogs, spirocyclic rigidity enhances fit into hydrophobic pockets (e.g., kinase ATP-binding sites). Density Functional Theory (DFT) calculates charge distribution, highlighting nucleophilic regions (e.g., carbonyl oxygen) for electrophilic interactions .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer:
  • Assay Variability: Standardize protocols (e.g., IC50_{50} measurements using identical cell lines).
  • Structural Analog Analysis: Compare substituent effects; e.g., replacing 4-fluorophenyl with tert-butyl alters logP by ~1.5 units, impacting membrane permeability .
  • Meta-Analysis: Use databases like ChEMBL to contextualize activity ranges (e.g., spirocyclic compounds show nM–μM potency in kinase inhibition).

Q. How does the compound’s stability under physiological conditions affect its therapeutic potential?

  • Methodological Answer:
  • pH Stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Tosyl groups enhance stability in acidic environments .
  • Oxidative Stress: Expose to liver microsomes; tert-butyl groups resist CYP450-mediated oxidation better than methyl analogs .
  • Light/Heat Stability: Accelerated aging studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials .

Q. What advanced techniques characterize its solid-state properties for formulation?

  • Methodological Answer:
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies melting points (~200°C for crystalline forms) and polymorph transitions.
  • Solubility Screening: Use shake-flask method in biorelevant media (FaSSIF/FeSSIF). Spirocyclic cores often require co-solvents (e.g., PEG 400) for ≥1 mg/mL solubility .

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic inhibition potencies for structurally similar analogs?

  • Methodological Answer: Discrepancies arise from:
  • Enzyme Isoforms: Selectivity profiling (e.g., EGFR T790M vs. wild-type) reveals isoform-specific interactions.
  • Stereochemistry: Unreported enantiomers (e.g., 5S vs. 5R configurations) may exhibit 10–100x potency differences. Chiral HPLC separates and tests individual enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.